molecular formula C13H18FNO3S B288614 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine

Cat. No. B288614
M. Wt: 287.35 g/mol
InChI Key: ZINNNXKUUJCPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine, also known as FMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also have an effect on the immune system, helping to boost the body's natural defenses against disease.
Biochemical and Physiological Effects:
1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. It may also have an effect on certain neurotransmitters in the brain, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and specificity, which makes it a valuable tool for studying the mechanisms of disease and developing new treatments. However, its high toxicity and limited solubility in aqueous solutions can make it challenging to work with, and more research is needed to fully understand its safety profile.

Future Directions

There are many potential future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine, including further studies on its mechanism of action, exploration of its potential use in combination with other drugs, and development of new analogs with improved properties. Additionally, its potential applications in the field of nanotechnology, such as in the development of targeted drug delivery systems, are also an area of interest.

Synthesis Methods

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine can be synthesized using a multistep process that involves the reaction of 5-fluoro-2-methoxyaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-methylpiperidine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to have promising activity against cancer cells, as well as against certain viruses and bacteria.

properties

Product Name

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine

Molecular Formula

C13H18FNO3S

Molecular Weight

287.35 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C13H18FNO3S/c1-10-4-3-7-15(9-10)19(16,17)13-8-11(14)5-6-12(13)18-2/h5-6,8,10H,3-4,7,9H2,1-2H3

InChI Key

ZINNNXKUUJCPFV-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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